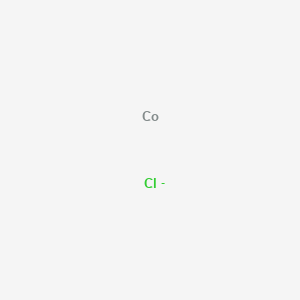

Cobalt monochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt monochloride is an inorganic compound of cobalt and chlorine, with the formula ClCo . It is a hard, gray metal that occurs naturally . It is found in rocks, soil, water, plants, and animals, including people .

Synthesis Analysis

Cobalt nanoparticles (CoNPs) are synthesized using environmentally friendly methods . The synthesis of the metal complex trans-dichlorobis(ethylenediamine)cobalt(III) chloride involves observing the trans-to-cis isomerization of this complex . Cobalt-organic frameworks are also synthesized for energy-related applications .Molecular Structure Analysis

Cobalt(II) complexes with N-donor ligands are investigated due to their structural properties . The emission spectrum of the cobalt monochloride molecule has been excited in a high frequency discharge tube source .Chemical Reactions Analysis

Cobalt chloride can create a hypoxia-like state in vitro, referred to as chemical hypoxia . Cobalt(II) complexes with thiocyanate ligands are interesting because of their architectures organized by non-covalent contacts as hydrogen bonds or π–π stacking interaction .Physical And Chemical Properties Analysis

Pure metallic cobalt has few applications, but its use as an alloying element and as a source of chemicals makes it a strategically important metal . Cobalt nanoparticles (CoNPs) are promising nanomaterials with exceptional catalytic magnetic, electronic, and chemical properties .科学的研究の応用

Cobalt Monochloride in Catalysis

Cobalt monochloride has been identified as a precursor in the synthesis of cobalt precatalysts for CO2 hydrogenation. A study by Spentzos, Barnes, and Bernskoetter (2016) demonstrated that a cobalt monochloride species, when paired with a Lewis acid, significantly enhanced the activity for CO2-to-formate hydrogenation, achieving high turnover numbers. This highlights its role in facilitating more efficient and effective catalytic processes (Spentzos, Barnes, & Bernskoetter, 2016).

Cobalt Monochloride in Biological Applications

Although the paper by Renfrew, O’Neill, Hambley, and New (2017) does not specifically address cobalt monochloride, it discusses the broad applications of cobalt coordination complexes in biology and medicine. This suggests potential areas where cobalt monochloride, as a cobalt-containing compound, could be relevant (Renfrew, O’Neill, Hambley, & New, 2017).

Use in Covalent Organic Frameworks

Cobalt monochloride is also significant in the formation of covalent organic frameworks (COFs). Lin et al. (2015) utilized cobalt porphyrin complexes, which can be derived from cobalt monochloride, to create COFs for aqueous electrochemical reduction of CO2 to CO. This showcases its utility in creating materials with enhanced catalytic performance (Lin et al., 2015).

Spectroscopic Analysis

The spectroscopic properties of cobalt monochloride have been extensively studied. Adam, Peers, Teng, and Linton (2002) investigated the electronic spectrum of cobalt monochloride using laser-induced fluorescence spectrometry, providing insights into its electronic transitions and magnetic hyperfine structure (Adam, Peers, Teng, & Linton, 2002).

Photocatalytic Applications

A study by Moura et al. (2017) on cobalt ferrite synthesized from recycled cobalt materials, which may include cobalt monochloride, showed its effectiveness as a catalyst in photocatalytic processes. This study demonstrates the potential of cobalt monochloride in environmental applications, such as water treatment (Moura et al., 2017).

Fischer–Tropsch Catalysts

Chu et al. (2007) investigated cobalt species, including cobalt monochloride, in alumina-supported Fischer–Tropsch catalysts. They explored how cobalt monochloride affects the reduction and performance of catalysts, showing its role in enhancing chemical processes like Fischer–Tropsch synthesis (Chu et al., 2007).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

cobalt;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Co/h1H;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZJTLSFOOXUAS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCo- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt monochloride | |

CAS RN |

34240-80-7 |

Source

|

| Record name | Cobalt monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-thieno[3,2-c]chromene-2-carbohydrazide](/img/structure/B1598464.png)

![(5E)-2-mercapto-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B1598471.png)

![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)